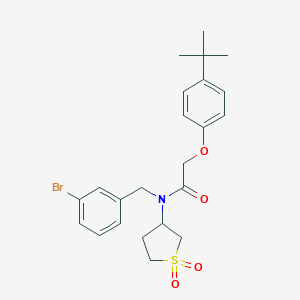
N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a chemical compound that has been the subject of extensive research in recent years due to its potential use in various scientific applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
科学研究应用
N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has a wide range of scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. It also inhibits the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are molecules involved in the inflammatory response. It also reduces the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of various diseases.
实验室实验的优点和局限性
N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various diseases. However, it also has limitations, such as its potential toxicity and the need for further research to determine its safety and efficacy.
未来方向
There are several future directions for the research and development of N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the further study of its mechanism of action and biochemical and physiological effects to better understand its potential uses and limitations. Additionally, there is a need for further research to determine its safety and efficacy in humans.
合成方法
The synthesis of N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves a multi-step process. The first step involves the reaction of 3-bromobenzylamine with 4-tert-butylphenol in the presence of a catalyst to form the intermediate product, 3-bromobenzyl 4-tert-butylphenyl ether. The second step involves the reaction of the intermediate product with 2-bromoacetylthiophene in the presence of a base to form the final product, this compound.
属性
分子式 |
C23H28BrNO4S |
|---|---|
分子量 |
494.4 g/mol |
IUPAC 名称 |
N-[(3-bromophenyl)methyl]-2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C23H28BrNO4S/c1-23(2,3)18-7-9-21(10-8-18)29-15-22(26)25(20-11-12-30(27,28)16-20)14-17-5-4-6-19(24)13-17/h4-10,13,20H,11-12,14-16H2,1-3H3 |
InChI 键 |
QMNIPWZVSUOCIE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-{1-[3-(dimethylammonio)propyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265067.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265068.png)
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265071.png)
![1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265074.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265076.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265077.png)
![7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265078.png)
![methyl 4-({2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265080.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265081.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265084.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265085.png)
![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)
![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265093.png)
![2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265095.png)